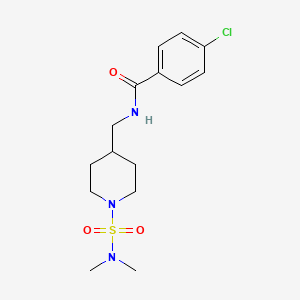

4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide

CAS No.: 2034330-62-4

Cat. No.: VC4384975

Molecular Formula: C15H22ClN3O3S

Molecular Weight: 359.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034330-62-4 |

|---|---|

| Molecular Formula | C15H22ClN3O3S |

| Molecular Weight | 359.87 |

| IUPAC Name | 4-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,17,20) |

| Standard InChI Key | OGYTYKDWYVHFEJ-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |

Introduction

4-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that belongs to the class of amides. It features a chloro substituent on the benzene ring and a piperidine moiety linked through a sulfamoyl group, which are significant in medicinal chemistry due to their biological activity. This compound is of interest in pharmaceutical applications, particularly in drug development, because of its potential pharmacological properties.

Synthesis

The synthesis of 4-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. These may include:

-

Step 1: Formation of the benzamide backbone.

-

Step 2: Introduction of the chloro substituent.

-

Step 3: Attachment of the piperidine moiety via a sulfamoyl group.

Technical details such as reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.

Potential Applications

This compound is primarily of interest in pharmaceutical applications due to its potential biological activity. The presence of halogen atoms and sulfamoyl groups can enhance its pharmacological properties, making it a subject for drug development research.

Research Findings

While specific research findings on 4-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide are not detailed in the search results, compounds with similar structural motifs have been studied for their therapeutic potential. For instance, related compounds have been explored in the context of metabolic diseases and other pharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume